molecular formula C18H15NO2S2 B5225075 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5225075
M. Wt: 341.5 g/mol
InChI Key: XVQTWGOXRGCDKD-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as HPT, is a synthetic compound that has been studied for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In diabetes research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism. In inflammation research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in different research fields. In cancer research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its synthetic nature, its potential therapeutic applications, and its ability to inhibit various signaling pathways. However, the limitations of using 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other fields of research, and the investigation of its toxicity and safety profiles. Additionally, the combination of 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one with other compounds or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol and 2-hydroxybenzaldehyde with 2-phenylethyl bromide in the presence of potassium carbonate. This reaction results in the formation of 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one as a yellow solid with a melting point of 220-222°C.

Scientific Research Applications

5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of research, including cancer, diabetes, and inflammation. In cancer research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, 5-(2-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c20-15-9-5-4-8-14(15)12-16-17(21)19(18(22)23-16)11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQTWGOXRGCDKD-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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